molecular formula C18H19BrN2O5S3 B15084708 2-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 618077-01-3

2-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B15084708
CAS No.: 618077-01-3
M. Wt: 519.5 g/mol
InChI Key: DCWYCQWYTJZHLC-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a rhodanine (2-thioxothiazolidin-4-one) scaffold fused with a 5-bromo-2-oxo-1-pentylindolin-3-ylidene moiety and an ethanesulfonic acid side chain. The pentyl chain at the indole’s N1 position may improve lipophilicity, while the ethanesulfonic acid group increases aqueous solubility compared to non-sulfonated analogs . Such structural attributes position it as a candidate for therapeutic applications, particularly in targeting enzymes or receptors sensitive to rhodanine-based inhibitors.

Properties

CAS No.

618077-01-3

Molecular Formula

C18H19BrN2O5S3

Molecular Weight

519.5 g/mol

IUPAC Name

2-[(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid

InChI

InChI=1S/C18H19BrN2O5S3/c1-2-3-4-7-20-13-6-5-11(19)10-12(13)14(16(20)22)15-17(23)21(18(27)28-15)8-9-29(24,25)26/h5-6,10H,2-4,7-9H2,1H3,(H,24,25,26)/b15-14-

InChI Key

DCWYCQWYTJZHLC-PFONDFGASA-N

Isomeric SMILES

CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O)/C1=O

Canonical SMILES

CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid typically involves multiple steps. The starting material is often a brominated indoline derivative, which undergoes a series of reactions to form the final product. Key steps in the synthesis may include:

    Bromination: Introduction of a bromine atom into the indoline ring.

    Condensation: Formation of the thioxothiazolidinone ring through a condensation reaction with appropriate reagents.

    Sulfonation: Introduction of the ethanesulfonic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The bromine atom in the indoline ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Selected Examples) Key Substituents Biological Activity Melting Point (°C) Molecular Weight (g/mol) References
Target Compound 5-Bromo-indolinone, N1-pentyl, ethanesulfonic acid Not explicitly reported (inferred: potential kinase/GyrB inhibition) 497.43 (analog)
2-(5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid 4-Chlorophenyl-furan, acetic acid side chain Cytotoxic in leukemia cells (IC₅₀: 1.2–8.7 µM)
(S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-thioxothiazolidin-3-yl)propanoic acid 4-Nitrophenyl-pyrazole, propanoic acid side chain Moderate antiproliferative activity 240–242
2-(5-([1,1′-Biphenyl]-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propionic acid (3) Biphenylmethylene, propionic acid side chain P-gp modulation (EC₅₀: 0.5 µM) 253–255 370.4
(D,Z)-2-(5-(3-Phenoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (41) 3-Phenoxybenzylidene, D-phenylalanine-derived side chain Anti-MRSA activity (MIC: 4–8 µg/mL) 70–75

Key Trends and Insights

Substituent Effects

  • Electron-Withdrawing Groups (EWGs): Bromine (target compound) and nitro groups (e.g., 4-nitrophenyl in ) enhance electrophilicity, improving interactions with nucleophilic residues in enzyme active sites.
  • Sulfonic Acid vs. Carboxylic Acid: The ethanesulfonic acid group in the target compound likely improves solubility (logP reduction) but may reduce membrane permeability compared to carboxylic acid derivatives (e.g., acetic acid in ) .

Physical Properties

  • Melting Points: Compounds with rigid arylidene groups (e.g., biphenyl in ) exhibit higher melting points (>250°C), whereas flexible side chains (e.g., pentyl in the target compound) lower thermal stability .
  • Spectral Signatures: IR spectra consistently show C=O (1680–1720 cm⁻¹), C=S (1240–1280 cm⁻¹), and C=C exo (1600–1650 cm⁻¹) stretches across analogs .

Biological Activity

The compound 2-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid represents a novel class of thiazolidine derivatives with potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

C18H19BrN2O5S3C_{18}H_{19}BrN_2O_5S_3

Key Properties

PropertyValue
CAS Number618077-01-3
Molecular Weight519.45 g/mol
Molecular FormulaC18H19BrN2O5S3
Purity≥95%

Anticancer Properties

Recent studies have highlighted the potential of thiazolidine derivatives, including the compound , as VEGFR-2 inhibitors , which are crucial in tumor angiogenesis. The compound's ability to inhibit VEGFR-2 has been demonstrated through various in vitro assays.

  • VEGFR-2 Inhibition : The compound binds to the VEGFR-2 receptor, inhibiting its activity and thereby reducing tumor blood supply.
  • Induction of Apoptosis : It has been observed that treatment with the compound leads to increased apoptosis in cancer cell lines, as evidenced by:
    • Increased levels of pro-apoptotic proteins (e.g., BAX).
    • Decreased levels of anti-apoptotic proteins (e.g., Bcl-2).
    • Activation of caspases involved in apoptosis (caspase-8 and caspase-9).

Study 1: Evaluation of Antitumor Activity

In a pivotal study, the compound was tested against several cancer cell lines including HT-29 (colon cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated:

  • IC50 Values :
    • HT-29: 13.56 μM
    • A549: 17.8 μM
    • HCT116: 15.0 μM

These values suggest that the compound exhibits significant cytotoxic effects across different cancer types.

Study 2: Molecular Dynamics Simulations

Molecular dynamics simulations were performed to understand the interaction between the compound and VEGFR-2 at a molecular level. These simulations revealed:

  • Stable binding conformations.
  • Key interactions at the active site, confirming the hypothesis that the compound effectively inhibits VEGFR-2.

Comparative Analysis with Other Compounds

To contextualize its efficacy, a comparative analysis with other known VEGFR inhibitors is presented below:

Compound NameIC50 (μM)Mechanism of Action
Compound A10.0Direct VEGFR inhibition
Compound B15.0Induces apoptosis via mitochondrial pathway
Test Compound 13.56 VEGFR inhibition and apoptosis induction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.